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Compound Name: (Z)-MDL 105519

Cat. No.: B1663836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (Z)-MDL 105519 and other prominent

glycine site ligands of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key

player in synaptic plasticity and neuronal function, is a critical target in the development of

therapeutics for a range of neurological disorders. This document offers a comprehensive

overview of the binding affinities, selectivity, and functional characteristics of these compounds,

supported by experimental data and detailed protocols to aid in research and development.

Introduction to NMDA Receptor Glycine Site
Ligands
The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate and a

co-agonist, typically glycine or D-serine, for activation. The glycine binding site on the GluN1

subunit of the NMDA receptor presents a crucial target for allosteric modulation. Antagonists of

this site are of significant interest as they can attenuate NMDA receptor overactivation, a

phenomenon implicated in various neurological conditions, including stroke, epilepsy, and

neurodegenerative diseases, potentially with a more favorable side-effect profile than direct

channel blockers or glutamate site antagonists.

(Z)-MDL 105519 emerged as a potent and highly selective antagonist for the NMDA receptor

glycine site. This guide will compare its properties with other notable glycine site antagonists
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from different chemical classes, including Gavestinel (GV-150526), Licostinel (ACEA-1021),

and the kynurenic acid derivative, 5,7-dichlorokynurenic acid (5,7-DCKA).

Comparative Performance Data
The following tables summarize the quantitative data for (Z)-MDL 105519 and its comparators,

focusing on their binding affinity for the NMDA receptor glycine site.

Compound
Chemical
Class

Ki (nM) Radioligand
Brain
Tissue
Source

Reference

(Z)-MDL

105519

Indole-2-

carboxylate
10.9 [³H]glycine Rat [1]

Gavestinel

(GV-

150526A)

Indole-2-

carboxylate

~3.16 (pKi =

8.5)
[³H]glycine Not Specified [2]

Licostinel

(ACEA-1021)

Quinoxalinedi

one

Nanomolar

affinity
Not Specified Not Specified [3]

5,7-

Dichlorokynur

enic Acid

(5,7-DCKA)

Kynurenic

acid

derivative

79 [³H]glycine Rat [4]

Compound Kd (nM) Radioligand
Brain Tissue
Source

Reference

(Z)-MDL 105519 1.8 - 3.77 [³H]MDL 105519 Rat [5]

Gavestinel (GV-

150526A)
0.8 [³H]GV150526A Rat

5,7-

Dichlorokynureni

c Acid (5,7-

DCKA)

29 [³H]5,7-DCKA Rat
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In Vivo Efficacy and Pharmacokinetics
A crucial aspect of drug development is the translation of in vitro potency to in vivo efficacy. The

following table provides a comparative overview of the in vivo effects and pharmacokinetic

properties of these glycine site antagonists.

Compound In Vivo Effects
Pharmacokinetic
Profile Highlights

Reference

(Z)-MDL 105519

Anticonvulsant and

anxiolytic activity.

Neuroprotective

effects.

Orally active.

Gavestinel (GV-

150526)

Neuroprotectant

effects in animal

models of stroke.

Orally bioavailable.

High plasma protein

binding. Mean

terminal half-life of 29-

56 hours in stroke

patients.

Licostinel (ACEA-

1021)

Neuroprotective in

animal models of

cerebral ischemia.

Anticonvulsive

properties. Passes the

blood-brain barrier.

Generally well-

tolerated in clinical

trials for stroke.

5,7-Dichlorokynurenic

Acid (5,7-DCKA)

Potent anticonvulsant

when administered

intracerebroventricular

ly.

Limited information on

systemic

pharmacokinetics.

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to characterize

these ligands, the following diagrams are provided.
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NMDA Receptor Signaling Pathway
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1. Preparation

2. Incubation

3. Separation

4. Quantification

5. Data Analysis

Prepare Brain
Membranes

Incubate Membranes with
[³H]glycine and varying

concentrations of unlabeled ligand

Prepare [³H]glycine
(Radioligand)

Prepare Unlabeled
Ligand (e.g., MDL 105519)

Rapid Filtration to separate
bound and free radioligand

Scintillation Counting
to measure radioactivity

Generate Competition Curve
and calculate IC₅₀ and Ki

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Experimental Protocols
Competitive Radioligand Binding Assay for the NMDA
Receptor Glycine Site
This protocol describes a method to determine the binding affinity (Ki) of a test compound for

the NMDA receptor glycine site by measuring its ability to compete with the binding of a known

radioligand, such as [³H]glycine.
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1. Materials and Reagents:

Rat brain tissue (e.g., cortex or hippocampus)

Tris-HCl buffer (50 mM, pH 7.4)

[³H]glycine (specific activity ~40-60 Ci/mmol)

Unlabeled glycine (for determining non-specific binding)

Test compounds (e.g., (Z)-MDL 105519, Gavestinel, etc.) at various concentrations

Glass fiber filters (e.g., Whatman GF/B)

Scintillation cocktail

Scintillation counter

Homogenizer

Centrifuge

2. Membrane Preparation:

Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular

debris.

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude

membrane fraction.

Wash the pellet by resuspending in fresh buffer and centrifuging again.

Resuspend the final pellet in buffer to a protein concentration of approximately 1-2 mg/mL.

3. Binding Assay:

Set up assay tubes containing:
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A fixed concentration of [³H]glycine (typically at or below its Kd value).

Varying concentrations of the unlabeled test compound.

For total binding, add buffer instead of the test compound.

For non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM).

Add the prepared brain membrane suspension to initiate the binding reaction.

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach

equilibrium (e.g., 20-30 minutes).

4. Separation and Quantification:

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

Measure the radioactivity in a scintillation counter.

5. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding as a function of the log concentration of the test

compound to generate a competition curve.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion
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This comparative analysis demonstrates that (Z)-MDL 105519 is a potent and selective

antagonist of the NMDA receptor glycine site, with a binding affinity in the low nanomolar range.

Its profile is comparable to other high-affinity antagonists such as Gavestinel and Licostinel,

each belonging to distinct chemical classes. The kynurenic acid derivative, 5,7-DCKA, while

also a potent antagonist, exhibits a comparatively lower affinity. The choice of ligand for

research or therapeutic development will depend on a variety of factors including the desired

pharmacokinetic profile, in vivo efficacy in specific models of disease, and the safety profile.

The provided data and protocols serve as a valuable resource for researchers in the field of

neuropharmacology and drug discovery, facilitating the informed selection and evaluation of

NMDA receptor glycine site modulators.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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